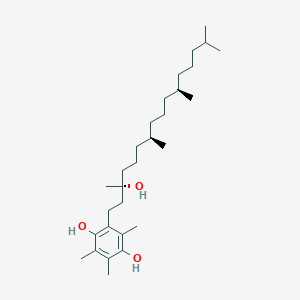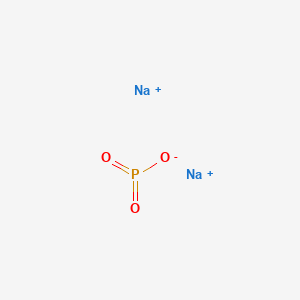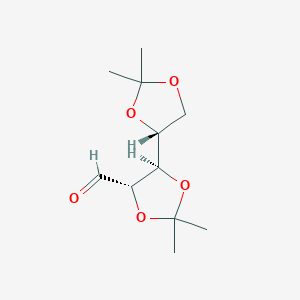
Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel-
Overview
Description
Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- is a useful research compound. Its molecular formula is C14H22N2O8 and its molecular weight is 346.33 g/mol. The purity is usually 95%.
The exact mass of the compound Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Interaction with Squaric Acid
Glycine and its derivatives interact with squaric acid to form hydrogen-bonded complexes. These complexes have different stoichiometries and hydrogen-bonding systems. Methylation of glycine alters the dissociation of squaric acid in co-crystals, and this process is correlated with the N–H donor capability of glycine derivatives. These findings highlight the role of glycine and its derivatives in forming complex molecular structures with potential applications in material science and pharmaceuticals (Anioła et al., 2014).
Biosynthesis of Hemoglobin
Glycine plays a crucial role in the biosynthesis of hemoglobin. Isotopic studies have demonstrated the incorporation of glycine into hemoglobin, with interesting differences observed in the distribution of isotopes between the pigment and protein portions of the molecule. This research sheds light on the metabolic pathways of glycine and its importance in the synthesis of crucial proteins like hemoglobin (Grinstein et al., 1949).
Non-enzymic Browning Reaction
The reaction between glycine and D-glucose leads to the formation of N-(carboxymethyl)-1-amino-1-deoxy-D-fructose and di-D-fructose-glycine. These compounds potentially play an essential role in non-enzymic browning reactions, which are critical in food science for understanding the flavors and colors developed during cooking and food processing (Anet, 1959).
Role in Protein and Enzyme Functions
Glycine is involved in the formation of various proteins and enzymes. It participates in the formation of functional homo-oligomeric glycine receptors, and specific amino acid residues within glycine are crucial for the formation of these receptors. This highlights the importance of glycine in neurotransmission and other physiological processes (Griffon et al., 1999).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Glycine, N,N’-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel-, is the NMDA receptor complex in the central nervous system . This receptor plays a crucial role in neural signaling, particularly in neural plasticity, and is involved in memory and learning processes.
Mode of Action
This compound functions as an inhibitory neurotransmitter in the central nervous system . It also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . This dual action allows it to modulate neural signaling, either dampening or enhancing signal transmission as needed.
Biochemical Analysis
Biochemical Properties
The biochemical properties of “Glycine, N,N’-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel-” are not fully understood due to the complexity of its structure and the limited research available. It is known that glycine, the parent compound, plays a crucial role in several biochemical reactions. Glycine is involved in the synthesis of proteins, glutathione, DNA, and heme, among other biomolecules . It can be anticipated that “Glycine, N,N’-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel-” may interact with similar biomolecules due to its structural similarity to glycine.
Cellular Effects
The specific cellular effects of “Glycine, N,N’-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel-” are currently unknown due to the lack of research on this specific compound. Glycine, its parent compound, is known to have significant effects on various types of cells and cellular processes. For instance, glycine can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “Glycine, N,N’-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel-” is not well-studied. Glycine, the parent compound, exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Glycine, the parent compound, is involved in several metabolic pathways, including the synthesis of proteins, nucleic acids, and other biomolecules .
Properties
IUPAC Name |
2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKYPQBAHLOOJQ-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889383 | |
| Record name | Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Monohydrate: White crystalline powder; Odorless; [Mallinckrodt Baker MSDS] | |
| Record name | 1,2-Cyclohexylenedinitrilotetraacetic acid, trans- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13708 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13291-61-7 | |
| Record name | trans-1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13291-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CGTA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013291617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-cyclohexane-1,2-dinitrilotetraacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANE-1,2-DIAMINE-N,N,N',N'-TETRAACETIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD2BU42P20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)




